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Executive Summary
Zasocitinib (also known as TAK-279 and NDI-034858) is an investigational, orally active,

allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1]

[2] Developed through an advanced, AI-assisted computational design strategy, Zasocitinib
exhibits exceptional potency and unprecedented selectivity for TYK2 over other JAK family

members.[3] By binding to the regulatory pseudokinase (JH2) domain, it offers a distinct

mechanism of action compared to traditional ATP-competitive JAK inhibitors that target the

active kinase (JH1) domain.[3] This selectivity for TYK2 is critical for modulating the signaling of

key cytokines implicated in a range of immune-mediated inflammatory diseases (IMIDs),

including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFN).[3] Zasocitinib is currently

in late-stage clinical development for the treatment of conditions such as psoriasis and psoriatic

arthritis.[1][3] This guide provides a comprehensive overview of its chemical structure,

physicochemical and pharmacological properties, and the experimental methodologies used in

its characterization.

Chemical Structure and Properties
Zasocitinib is a complex heterocyclic molecule with the IUPAC name N-[(1R,2R)-2-

methoxycyclobutyl]-7-(methylamino)-5-{[2-oxo-1-(pyridin-2-yl)-1H-pyridin-3-

yl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its structure is key to its high-selectivity

binding to the TYK2 JH2 domain.
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Chemical Identifiers
Identifier Value Reference(s)

IUPAC Name

N-[(1R,2R)-2-

methoxycyclobutyl]-7-

(methylamino)-5-{[2-oxo-1-

(pyridin-2-yl)-1H-pyridin-3-

yl]amino}pyrazolo[1,5-

a]pyrimidine-3-carboxamide

[4]

CAS Number 2272904-53-5 [5]

SMILES

CNc1cc(Nc2cccn(-

c3ccccn3)c2=O)nc2c(C(=O)N[

C@@H]3CC[C@H]3OC)cnn1

2

[4]

InChI Key
BWINBHTTZLVXGT-

NVXWUHKLSA-N
[4]

Synonyms TAK-279, NDI-034858 [5]

Physicochemical Properties
Property Value Reference(s)

Molecular Formula C₂₃H₂₄N₈O₃ [5]

Molecular Weight 460.50 g/mol [5]

Appearance Solid [6]

Solubility

Soluble in DMSO (up to 50

mg/mL), Acetonitrile. Insoluble

in Water and Ethanol.

[6][7]

Melting Point Not publicly available.

Pharmacological Properties
Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.medkoo.com/products/52874
https://www.medchemexpress.com/zasocitinib.html
https://www.medkoo.com/products/52874
https://www.medkoo.com/products/52874
https://www.medchemexpress.com/zasocitinib.html
https://www.medchemexpress.com/zasocitinib.html
https://www.medchemexpress.com/zasocitinib.html
https://www.selleckchem.com/products/zasocitinib.html
https://www.selleckchem.com/products/zasocitinib.html
https://pubmed.ncbi.nlm.nih.gov/40441292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zasocitinib is a highly selective, allosteric inhibitor that binds to the pseudokinase (JH2)

domain of TYK2.[3] TYK2 is an intracellular enzyme that mediates signaling for key pro-

inflammatory cytokines such as IL-12, IL-23, and Type I IFNs.[3] Unlike pan-JAK inhibitors that

bind to the highly conserved ATP-binding site in the active kinase (JH1) domain, Zasocitinib's

allosteric binding to the less conserved JH2 domain stabilizes the pseudokinase domain in a

conformation that inhibits the function of the adjacent active kinase domain.[3] This targeted

mechanism blocks the phosphorylation and activation of downstream Signal Transducer and

Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.
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Caption: Mechanism of Action of Zasocitinib.
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Selectivity Profile
Zasocitinib was designed for exquisite selectivity for TYK2 over other JAK family members

(JAK1, JAK2, JAK3). This is critical for avoiding off-target effects associated with broader JAK

inhibition, such as hematological changes.[3] Biochemical assays demonstrate a significantly

greater affinity for the TYK2 JH2 domain compared to the JH2 domains of JAK1 and JAK2.

Target Domain
Binding Affinity (Kd
or Kᵢ)

Selectivity vs.
TYK2

Reference(s)

TYK2 JH2
Kd = 0.0038 nM; Kᵢ =

0.0087 nM
- [8]

JAK1 JH2
Kd = 4,975 nM; Kᵢ >

15,000 nM
>1,000,000-fold [8]

JAK2 JH2 Kd = 23,000 nM >6,000,000-fold [8]

Pharmacodynamics: Cellular Potency
The functional consequence of Zasocitinib's selective binding is potent inhibition of TYK2-

mediated signaling pathways in cellular assays, with no significant impact on pathways

mediated by other JAKs. This has been demonstrated in human whole blood assays by

measuring the inhibition of cytokine-induced STAT phosphorylation.

Pathway
(Stimulant)

Endpoint IC₅₀ (nM) Reference(s)

TYK2/JAK2 (IL-12) pSTAT4 57.0 [8]

TYK2/JAK1 (Type I

IFN)
pSTAT3 21.6 [8]

TYK2/JAK2 (IL-23) pSTAT3 3.7 - 48.2 [8]

JAK1/JAK3 (IL-2) pSTAT5
>30,000 (No

inhibition)
[3]

JAK2/JAK2 (TPO) pSTAT3
>30,000 (No

inhibition)
[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b8820545?utm_src=pdf-body
https://en.wikipedia.org/wiki/Zasocitinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://www.benchchem.com/product/b8820545?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339701/
https://en.wikipedia.org/wiki/Zasocitinib
https://en.wikipedia.org/wiki/Zasocitinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics
Pharmacokinetic simulations based on clinical data indicate that a 30 mg once-daily oral dose

of Zasocitinib maintains plasma concentrations sufficient to achieve over 90% inhibition of

TYK2-mediated signaling throughout a 24-hour period.[3] This sustained target engagement is

a key attribute of its clinical profile.

Key Experimental Protocols
Detailed, step-by-step protocols for Zasocitinib-specific experiments are proprietary and not

fully detailed in the public literature. The following sections describe the general methodologies

employed for the key assays used to characterize Zasocitinib, based on standard industry

practices and information from related publications.

Biochemical Binding Affinity Assay (HTRF)
Binding affinity of Zasocitinib to the TYK2 JH2 domain was determined using a Homogeneous

Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle: This assay measures the displacement of a fluorescently labeled probe from the

TYK2 JH2 protein by a competing inhibitor (Zasocitinib). The HTRF signal is inversely

proportional to the binding of the inhibitor.
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Caption: Workflow and Principle of the HTRF Binding Assay.

General Methodology:

Reagents: Recombinant human TYK2 JH2 domain protein, a fluorescently labeled probe

known to bind the JH2 domain, HTRF donor (e.g., Europium cryptate-labeled antibody) and

acceptor (e.g., d2-labeled streptavidin) fluorophores, and assay buffer.

Procedure:

Serially diluted Zasocitinib is added to wells of a low-volume 384-well microplate.
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A fixed concentration of TYK2 JH2 protein is added, followed by a fixed concentration of

the fluorescent probe.

The plate is incubated at room temperature to allow the binding reaction to reach

equilibrium.

HTRF detection reagents are added.

The plate is read on an HTRF-compatible microplate reader, measuring emission at two

wavelengths.

Data Analysis: The ratio of the two emission wavelengths is calculated. IC₅₀ values are

determined by fitting the data to a four-parameter logistic curve. Kᵢ/Kₑ values are then

calculated from the IC₅₀ using the Cheng-Prusoff equation.

Human Whole Blood Phospho-STAT (pSTAT) Assay
This assay measures the inhibitory effect of Zasocitinib on cytokine-induced STAT

phosphorylation in specific immune cell subsets within a physiological matrix.

Principle: Fresh human whole blood is treated with Zasocitinib, then stimulated with a cytokine

known to signal through a specific JAK-STAT pathway. Cells are then fixed, lysed, and

permeabilized, followed by intracellular staining with a fluorescently-labeled antibody against

the phosphorylated STAT protein. The level of pSTAT is quantified by flow cytometry.

General Methodology:

Blood Collection: Blood is drawn from healthy volunteers into heparin-containing tubes and

used within 2 hours.

Procedure:

100 µL of whole blood is aliquoted into 96-well deep-well plates.

Zasocitinib is added at various concentrations and pre-incubated for a defined period

(e.g., 30-60 minutes) at 37°C.
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A specific cytokine (e.g., IL-23, IL-12, or IFN-α) is added at a pre-determined concentration

(e.g., EC₈₀) to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.

The reaction is stopped, and red blood cells are lysed using a commercial lyse/fix buffer.

Cells are washed and then permeabilized to allow antibody access to intracellular targets.

Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface

markers (e.g., CD3, CD4 for T-cells) and an intracellular antibody against a specific pSTAT

protein (e.g., anti-pSTAT3 Alexa Fluor 647).

Data Acquisition & Analysis:

Samples are acquired on a flow cytometer.

Specific cell populations (e.g., CD4+ T-cells) are identified using a sequential gating

strategy.

The median fluorescence intensity (MFI) of the pSTAT signal within the target population is

measured.

IC₅₀ values are calculated by plotting the percent inhibition of the pSTAT MFI against the

Zasocitinib concentration.
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Caption: General Workflow for the Whole Blood pSTAT Assay.

Preclinical In Vivo Efficacy Models
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Zasocitinib has demonstrated efficacy in animal models of immune-mediated diseases.

Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used preclinical model for rheumatoid arthritis that assesses the anti-

inflammatory and anti-arthritic potential of a compound. Zasocitinib (at 3, 10, and 30 mg/kg,

twice daily) was shown to decrease ankle diameter in this model.[8]

General Methodology:

Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single

intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed

Mycobacterium tuberculosis, at the base of the tail or in a hind paw.

Treatment: Dosing with Zasocitinib or vehicle is typically initiated either prophylactically (at

or near the time of induction) or therapeutically (after the onset of clinical signs of arthritis).

Administration is usually oral, once or twice daily.

Endpoints:

Primary: Clinical scoring of disease severity based on paw swelling, erythema, and joint

mobility. Paw volume or ankle diameter is measured using calipers.

Secondary: Body weight changes, histological analysis of joints for inflammation, pannus

formation, and bone/cartilage erosion, and measurement of systemic inflammatory

biomarkers.

Mouse Anti-CD40 Antibody-Induced Colitis Model
This model evaluates the efficacy of a compound in an acute, innate immunity-driven model of

intestinal inflammation relevant to inflammatory bowel disease. Zasocitinib (at 30 and 90

mg/kg) reduced the colon weight-to-length ratio and improved histology scores in this model.[8]

General Methodology:

Induction: Colitis is induced in T and B cell-deficient mice (e.g., Rag-/- mice) via a single

intraperitoneal injection of an agonistic anti-CD40 antibody. This triggers a rapid and robust

innate immune response in the colon.
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Treatment: Zasocitinib or vehicle is administered, typically orally, starting before or at the

time of anti-CD40 injection.

Endpoints:

Primary: Assessment of disease activity, including body weight loss and stool consistency.

Secondary: At necropsy (typically 5-7 days post-induction), colon weight-to-length ratio is

measured as an indicator of edema and inflammation. Histological analysis of colon tissue

is performed to score the degree of inflammation, epithelial damage, and immune cell

infiltration.

Clinical Development
Zasocitinib is under evaluation in a robust clinical program across multiple immune-mediated

diseases.[3] It has completed Phase 2b trials in moderate-to-severe plaque psoriasis and

psoriatic arthritis and is progressing into Phase 3 studies.[3] Clinical data has shown that oral

doses of 5 mg or more once daily result in significantly greater skin clearance (as measured by

PASI 75/90/100 scores) compared to placebo over 12 weeks. The safety profile in these trials

has been consistent with selective TYK2 inhibition, notably without the hematologic adverse

events associated with broader JAK inhibitors.

Conclusion
Zasocitinib is a potent and exceptionally selective allosteric inhibitor of TYK2, representing a

promising next-generation oral therapy for immune-mediated inflammatory diseases. Its distinct

mechanism of action, targeting the JH2 pseudokinase domain, translates to a highly specific

pharmacodynamic profile, potently inhibiting TYK2-driven pathways while sparing other JAK-

mediated signaling. This selectivity, combined with a pharmacokinetic profile that allows for

sustained target inhibition with once-daily oral dosing, underpins its promising efficacy and

safety data from clinical trials. As further data from ongoing Phase 3 studies become available,

Zasocitinib is positioned to be a significant advancement in the targeted treatment of

psoriasis, psoriatic arthritis, and potentially other IMIDs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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